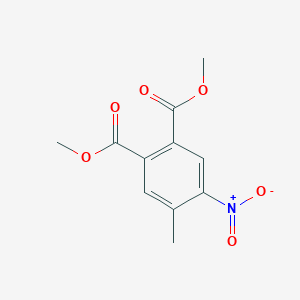

Dimethyl 4-methyl-5-nitrophthalate

Katalognummer B8418336

Molekulargewicht: 253.21 g/mol

InChI-Schlüssel: PMOYSVOHQOQZDJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07528167B2

Procedure details

A, B: 4-Methylphthalic anhydride 9a (67.5 mmol, 10.94 g) and concentrated sulfuric acid (10 mL) were placed in a three-necked round-bottomed flask and the mixture was stirred mechanically at 80° C. A mixture of fuming nitric acid (d=1.5, 4.2 mL) and concentrated sulfuric acid (3.0 mL) was added slowly from a dropping funnel at such a rate as to maintain the temperature of the stirred mixture at 100-110° C. Then concentrated nitric acid (d=1.42, 18 mL) was added as rapidly as possible without causing the temperature to rise above 110° C. The reaction mixture was heated at 100° C. for two hours, allowed to stand at room temperature for 16 h and poured into 30 mL of water. The white precipitate was filtered off and the filtrate was extracted with ethyl ether. The organic phase was dried with magnesium sulfate, filtered and concentrated under vacuum. The residual solid (13 g) was dissolved in N,N-dimethylformamide (50 mL) containing potassium carbonate (0.12 mol, 16.9 g). Dimethyl sulfate (0.12 mol, 15.4 g, 11.5 mL) was added and the mixture was stirred magnetically at room temperature for two hours. N,N-dimethylformamide was evaporated under reduced pressure. The residue was dissolved in ethyl acetate and the organic phase was washed with water, brine and dried with magnesium sulfate. The salts were filtered off and the filtrate was concentrated under vacuum. The residue was purified by flash chromatography on type H silica gel using hexane/ethyl acetate (4/1) as eluent to yield 5.26 g (31%) of dimethyl 4-methyl-5-nitrophthalate 9c as a white solid.

Yield

31%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.S(=O)(=O)(O)O.[N+:18]([O-:21])(O)=[O:19].[C:22](=[O:25])([O-:24])[O-].[K+].[K+].S(OC)(O[CH3:32])(=O)=O>O>[CH3:1][C:2]1[CH:3]=[C:4]([C:9]([O:8][CH3:6])=[O:10])[C:5](=[CH:11][C:12]=1[N+:18]([O-:21])=[O:19])[C:22]([O:24][CH3:32])=[O:25] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.94 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C2C(C(=O)OC2=O)=CC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

4.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

16.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

11.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Step Six

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred mechanically at 80° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added slowly from a dropping funnel at such a rate as

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature of the stirred mixture at 100-110° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise above 110° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated at 100° C. for two hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white precipitate was filtered off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the filtrate was extracted with ethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residual solid (13 g) was dissolved in N,N-dimethylformamide (50 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred magnetically at room temperature for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

N,N-dimethylformamide was evaporated under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with water, brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The salts were filtered off

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by flash chromatography on type H silica gel

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C(C(=O)OC)=CC1[N+](=O)[O-])C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.26 g | |

| YIELD: PERCENTYIELD | 31% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |